4-{2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]butanamide
Description
This compound is a quinazolinone derivative featuring a 3,4-dimethoxyphenethyl carbamoyl group, a sulfanyl linker, and a furan-2-ylmethyl substituent.
Properties
IUPAC Name |
4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O6S/c1-37-24-12-11-20(17-25(24)38-2)13-14-30-27(35)19-40-29-32-23-9-4-3-8-22(23)28(36)33(29)15-5-10-26(34)31-18-21-7-6-16-39-21/h3-4,6-9,11-12,16-17H,5,10,13-15,18-19H2,1-2H3,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXPWVMWMIEAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]butanamide involves multiple steps:
Formation of the Quinazolinone Core: This step typically involves the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction using 3,4-dimethoxyphenyl ethylamine.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-2-ylmethyl halide.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced quinazolinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the furan ring may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Methodological Considerations
- Limitations of Similarity Metrics : Tanimoto scores may overlook 3D conformational differences, while cosine scores depend on MS/MS data quality .
- Contradictions : Compounds with high structural similarity (Tanimoto >0.8) may show divergent bioactivities due to subtle substituent variations (e.g., methoxy vs. hydroxy groups) .
Biological Activity
The compound 4-{2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a quinazoline core with various functional groups that contribute to its biological activity. The presence of a dimethoxyphenyl group and a furan moiety suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to this quinazoline derivative exhibit anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study:
A study published in Cancer Letters demonstrated that a related quinazoline compound inhibited the growth of human breast cancer cells in vitro by inducing cell cycle arrest and apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Quinazolines have been reported to possess broad-spectrum antimicrobial effects against both bacterial and fungal strains.
Research Findings:
In a study assessing various quinazoline derivatives, it was found that compounds with similar structural motifs exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans at low micromolar concentrations .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Evidence:
A recent investigation revealed that related compounds significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents .
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition: The quinazoline scaffold is known to inhibit tyrosine kinases, which are crucial in signaling pathways for cell growth and survival.
- Caspase Activation: Induction of apoptosis through caspase activation is a common pathway for anticancer agents.
- Cytokine Modulation: The ability to modulate cytokine production contributes to its anti-inflammatory properties.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
